molecular formula C18H18O B12905579 1-tert-Butyl-3-phenyl-2-benzofuran CAS No. 52540-38-2

1-tert-Butyl-3-phenyl-2-benzofuran

Cat. No.: B12905579
CAS No.: 52540-38-2
M. Wt: 250.3 g/mol
InChI Key: ZYGBJWUMOXAUBA-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-phenylisobenzofuran is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the isobenzofuran core

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-phenylisobenzofuran typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isobenzofuran Core: The isobenzofuran core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl chloride and a suitable base, such as potassium carbonate.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(tert-Butyl)-3-phenylisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl)-3-phenylisobenzofuran has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of isobenzofuran derivatives with biological macromolecules.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-phenylisobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(tert-Butyl)-3-phenylisobenzofuran can be compared with other similar compounds, such as:

    1-(tert-Butyl)-3-methylisobenzofuran: This compound has a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.

    1-(tert-Butyl)-3-phenylbenzofuran: This compound has a benzofuran core instead of an isobenzofuran core, resulting in different structural and electronic characteristics.

The uniqueness of 1-(tert-Butyl)-3-phenylisobenzofuran lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

52540-38-2

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-tert-butyl-3-phenyl-2-benzofuran

InChI

InChI=1S/C18H18O/c1-18(2,3)17-15-12-8-7-11-14(15)16(19-17)13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

ZYGBJWUMOXAUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C=CC=CC2=C(O1)C3=CC=CC=C3

Origin of Product

United States

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